2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 898372-20-8
VCID: VC4143714
InChI: InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21)
SMILES: CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Molecular Formula: C16H12ClN3O3S
Molecular Weight: 361.8

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

CAS No.: 898372-20-8

Cat. No.: VC4143714

Molecular Formula: C16H12ClN3O3S

Molecular Weight: 361.8

* For research use only. Not for human or veterinary use.

2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide - 898372-20-8

Specification

CAS No. 898372-20-8
Molecular Formula C16H12ClN3O3S
Molecular Weight 361.8
IUPAC Name 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
Standard InChI InChI=1S/C16H12ClN3O3S/c1-8-5-13-14(6-9(8)2)24-16(18-13)19-15(21)11-7-10(20(22)23)3-4-12(11)17/h3-7H,1-2H3,(H,18,19,21)
Standard InChI Key WTBTZAVMNQQWRC-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity

IUPAC Name: 2-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Molecular Formula: C15H12ClN3O3S

Molecular Weight: Approximately 365.8 g/mol

Structure:
The compound consists of:

  • A benzothiazole core substituted with two methyl groups at positions 5 and 6.

  • A chloro-substituted benzamide group attached via an amide bond.

  • A nitro group at the 5-position of the benzamide ring.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the benzothiazole intermediate:

    • Starting with a precursor like 2-amino-4,5-dimethylbenzenethiol.

    • Cyclization with a suitable reagent (e.g., chloroformates or thionyl chloride).

  • Amide bond formation:

    • Reacting the benzothiazole derivative with 5-nitrobenzoyl chloride under basic conditions.

  • Chlorination step:

    • Introducing the chlorine atom at the desired position using chlorinating agents like phosphorus pentachloride (PCl₅).

Each step requires careful optimization to ensure high yield and purity.

Applications and Biological Significance

Compounds with similar structures often exhibit diverse biological activities due to their ability to interact with biological macromolecules. Potential applications include:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known for their antimicrobial properties, targeting bacterial and fungal pathogens.

  • Anticancer Potential:

    • Nitrobenzamides have been studied for their cytotoxic effects on cancer cells through DNA intercalation or enzyme inhibition.

  • Enzyme Inhibition Studies:

    • The compound's structure suggests it could act as an inhibitor for enzymes like kinases or oxidoreductases due to its planar aromatic system and functional groups.

  • Molecular Docking Insights:

    • Computational studies could reveal binding affinities with targets such as COX-2 or 5-lipoxygenase enzymes.

Research Findings

A review of related compounds highlights their diverse pharmacological profiles:

Compound TypeActivity StudiedKey Findings
Benzothiazole derivativesAntimicrobialEffective against Gram-positive bacteria
Nitrobenzamide analogsAnticancerInduced apoptosis in cancer cell lines
Chlorinated aromatic compoundsEnzyme inhibitionModerate binding affinity to COX-2 inhibitors

Further experimental validation is necessary to confirm these activities for this specific compound.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as nitro (-NO₂), amide (-CONH), and aromatic C-H bonds.

  • X-ray Crystallography:

    • Determines precise molecular geometry if crystallized successfully.

Future Directions

Research into this compound could focus on:

  • Developing derivatives with enhanced bioactivity.

  • Exploring its role as a scaffold for drug design.

  • Conducting in vivo studies to assess pharmacokinetics and toxicity.

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